Carbobenzyloxysarcosylserine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbobenzyloxysarcosylserine methyl ester is a chemical compound with the molecular formula C15H20N2O6 and a molecular weight of 324.336 g/mol . It is a derivative of serine, an amino acid, and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxysarcosylserine methyl ester typically involves the protection of the amino group of serine, followed by esterification. One common method is the use of benzyl chloroformate to protect the amino group, followed by methylation of the carboxyl group using diazomethane . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Carbobenzyloxysarcosylserine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Carbobenzyloxysarcosylserine methyl ester is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Medicine: Research into drug development and delivery systems often utilizes this compound.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of carbobenzyloxysarcosylserine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved often include enzymatic catalysis and protein binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbobenzyloxytryptophylserine methyl ester
- Carbobenzyloxyseryl glycine methyl ester
- Carbobenzyloxytyrosylglycylglycine methyl ester
Uniqueness
Carbobenzyloxysarcosylserine methyl ester is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research applications where precise modifications of proteins or peptides are required .
Eigenschaften
Molekularformel |
C15H20N2O6 |
---|---|
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
methyl (2S)-3-hydroxy-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-17(8-13(19)16-12(9-18)14(20)22-2)15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,8-10H2,1-2H3,(H,16,19)/t12-/m0/s1 |
InChI-Schlüssel |
NERWJOQJZMAVKZ-LBPRGKRZSA-N |
Isomerische SMILES |
CN(CC(=O)N[C@@H](CO)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CN(CC(=O)NC(CO)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.